![molecular formula C50H72IN15O12 B10785480 Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)

Bradykinin, [125I-tyr8]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bradykinin, [125I-Tyr8]: ist ein radioaktiv markiertes Peptidderivat von Bradykinin, einem physiologisch und pharmakologisch aktiven Peptid der Kinin-Gruppe von Proteinen. Bradykinin ist bekannt für seine Rolle bei der Förderung von Entzündungen, der Verursachung von Vasodilatation und der Erhöhung der Gefäßpermeabilität. Die Radiomarkierung mit Jod-125 ermöglicht die Verfolgung und Untersuchung der biologischen Aktivitäten und Wechselwirkungen von Bradykinin in verschiedenen Forschungsanwendungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: : Die Synthese von Bradykinin und seinen Derivaten, einschließlich [125I-Tyr8]-Bradykinin, erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Radiomarkierung mit Jod-125 wird durch eine Iodierungsreaktion erreicht, häufig unter Verwendung eines Chloramin-T-Verfahrens .

Industrielle Produktionsverfahren: : Die industrielle Produktion von synthetischen Peptiden wie Bradykinin erfolgt im großen Maßstab durch SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Der Radiomarkierungsschritt wird sorgfältig kontrolliert, um eine hohe spezifische Aktivität und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Bradykinin und seine Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bradykinin kann oxidiert werden, was seine biologische Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können die Struktur und Funktion des Peptids verändern.

Substitution: Substitutionsreaktionen, wie z. B. die Iodierung, werden verwendet, um radioaktive Isotope wie Jod-125 einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Chloramin-T für Iodierungsreaktionen.

Hauptprodukte: : Die Hauptprodukte dieser Reaktionen umfassen verschiedene oxidierte, reduzierte und radioaktiv markierte Formen von Bradykinin, die jeweils unterschiedliche biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: : Bradykinin, [125I-Tyr8] wird in der chemischen Forschung verwendet, um Peptidsynthese-, Modifikations- und Radiomarkierungstechniken zu untersuchen .

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von Bradykinin bei Entzündungen, Schmerzen und der Gefäßbiologie zu untersuchen. Die Radiomarkierung ermöglicht die präzise Verfolgung der Wechselwirkungen von Bradykinin mit seinen Rezeptoren und anderen Biomolekülen .

Medizin: : In der medizinischen Forschung wird Bradykinin, [125I-Tyr8] verwendet, um die Mechanismen von Krankheiten zu untersuchen, die mit Entzündungen und Gefäßfunktionsstörungen verbunden sind. Es unterstützt auch die Entwicklung neuer Therapeutika, die auf den Bradykinin-Signalweg abzielen .

Industrie: : In der pharmazeutischen Industrie wird diese Verbindung bei der Entwicklung und Prüfung von Medikamenten eingesetzt, die den Bradykinin-Signalweg modulieren, wie z. B. Angiotensin-Converting-Enzym (ACE)-Hemmer .

Wirkmechanismus

Bradykinin übt seine Wirkungen aus, indem es an spezifische Rezeptoren bindet, hauptsächlich den Bradykinin-Rezeptor B2. Diese Wechselwirkung aktiviert eine Signalkaskade, die G-Proteine, Phospholipasen, Proteinkinase C und sekundäre Botenstoffe wie Inositoltrisphosphat und Diacylglycerol umfasst. Diese Signalwege führen zur Produktion von Stickstoffmonoxid und Prostaglandinen, was zu Vasodilatation, erhöhter Gefäßpermeabilität und Schmerzsensibilisierung führt .

Wirkmechanismus

Bradykinin exerts its effects by binding to specific receptors, primarily the bradykinin receptor B2. This interaction activates a signaling cascade involving G-proteins, phospholipases, protein kinase C, and secondary messengers like inositol trisphosphate and diacylglycerol. These pathways lead to the production of nitric oxide and prostaglandins, resulting in vasodilation, increased vascular permeability, and pain sensitization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kallidin: Ein weiteres Kininpeptid mit ähnlichen biologischen Aktivitäten.

Lysyl-Bradykinin: Ein Derivat von Bradykinin mit einem zusätzlichen Lysinrest.

Methionyl-Lysyl-Bradykinin: Ein synthetisches Analog mit modifizierter Aminosäuresequenz.

Einzigartigkeit: : Bradykinin, [125I-Tyr8] ist einzigartig aufgrund seiner Radiomarkierung mit Jod-125, die eine detaillierte Verfolgung und Untersuchung seiner biologischen Aktivitäten ermöglicht. Diese Radiomarkierung bietet ein leistungsfähiges Werkzeug für Forschungsanwendungen, die eine präzise Lokalisierung und Quantifizierung von Bradykinin-Wechselwirkungen erfordern .

Eigenschaften

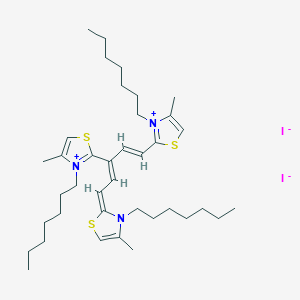

Molekularformel |

C50H72IN15O12 |

|---|---|

Molekulargewicht |

1202.1 g/mol |

IUPAC-Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H72IN15O12/c51-30-23-29(16-17-39(30)68)25-34(42(71)61-32(48(77)78)12-5-19-58-50(55)56)62-44(73)37-14-7-20-64(37)46(75)35(27-67)63-41(70)33(24-28-9-2-1-3-10-28)60-40(69)26-59-43(72)36-13-6-21-65(36)47(76)38-15-8-22-66(38)45(74)31(52)11-4-18-57-49(53)54/h1-3,9-10,16-17,23,31-38,67-68H,4-8,11-15,18-22,24-27,52H2,(H,59,72)(H,60,69)(H,61,71)(H,62,73)(H,63,70)(H,77,78)(H4,53,54,57)(H4,55,56,58) |

InChI-Schlüssel |

DZNAQDAUCZQCBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC(=C(C=C5)O)I)C(=O)NC(CCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)

![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)

![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)

![5-Benzyl-18-(cyclopropylmethyl)-6-methyl-10-oxa-7,18-diazahexacyclo[9.9.1.01,9.02,17.04,8.015,21]henicosa-4(8),5,11,13,15(21)-pentaene-2,12-diol](/img/structure/B10785429.png)

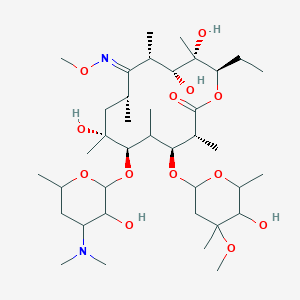

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![Bombesin, [125I]-](/img/structure/B10785471.png)

![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)

![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)